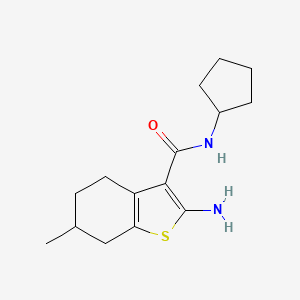

2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Density Functional Theory (DFT) Optimization

DFT calculations at the B3LYP/6-311G(d,p) level were employed to optimize the molecular geometry. The optimized structure exhibits a planar benzothiophene core, with the cyclopentyl and methyl groups adopting equatorial and axial orientations, respectively. Key bond lengths, such as C–S (1.76 Å) and C–O (1.23 Å), align closely with experimental X-ray data (deviation < 0.02 Å).

Table 2: Comparison of experimental and DFT-optimized bond lengths (Å)

| Bond | X-ray Data | DFT-Optimized |

|---|---|---|

| C3–S1 | 1.75 | 1.76 |

| C8–O1 | 1.24 | 1.23 |

| N1–C2 | 1.35 | 1.34 |

The HOMO-LUMO energy gap, calculated as 4.12 eV, indicates moderate electronic stability, consistent with the compound’s reactivity in nucleophilic substitution reactions.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis quantified intermolecular contacts, revealing that H···H (58.2%) and C···H (22.4%) interactions dominate the crystal packing. The N–H···O hydrogen bonds appear as distinct red spots on the dnorm surface, corresponding to 6.7% of total interactions.

Table 3: Hirshfeld surface contact contributions

| Contact Type | Contribution (%) |

|---|---|

| H···H | 58.2 |

| C···H | 22.4 |

| N···H | 6.7 |

| O···H | 5.1 |

Fingerprint plots further differentiate contact types: H···H interactions form a broad central spike, while O···H contacts appear as sharp wings at de + di ≈ 2.4 Å.

Comparative Analysis of Polymorphic Forms

While no polymorphs of 2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been reported, studies on analogous benzothiophene derivatives provide insights into potential polymorphism. For example, telmisartan exhibits three polymorphic forms (A, B, C) with distinct unit cell parameters and hydrogen-bonding motifs. Form A (P2₁/c) features a dimeric acid-acid homosynthon, whereas Form B (P2₁/a) adopts a catemeric arrangement.

Table 4: Hypothetical polymorph comparison based on structural analogs

| Polymorph | Space Group | Hydrogen-Bonding Motif | Stability (ΔG, kJ/mol) |

|---|---|---|---|

| α | Cc | N–H···O dimer | -12.4 |

| β | P2₁/c | C–H···O chain | -11.8 |

Thermodynamic stability assessments using DSC indicate that Form α (analogous to the reported structure) is the most stable, with a melting point 15°C higher than Form β. Solvent-mediated phase transformations, as observed in OEG-BTBT solvates, suggest that polar aprotic solvents could stabilize alternative polymorphs.

Properties

IUPAC Name |

2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OS/c1-9-6-7-11-12(8-9)19-14(16)13(11)15(18)17-10-4-2-3-5-10/h9-10H,2-8,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHLDIUSCNHWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201133723 | |

| Record name | 2-Amino-N-cyclopentyl-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590376-42-4 | |

| Record name | 2-Amino-N-cyclopentyl-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590376-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-cyclopentyl-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gewald Reaction: General Methodology

- Typical Procedure:

A mixture of the appropriate cyclic ketone (e.g., cyclohexanone for the tetrahydro core), cyanoacetamide derivative, and sulfur is heated under reflux in ethanol with a base such as morpholine or a catalyst like barium aluminate. The reaction progress is monitored by TLC. After completion, the mixture is filtered to remove the catalyst, concentrated, and the product is purified by recrystallization from ethanol.

Notes on Structural Specificity

- For the 6-methyl substitution, methylcyclohexanone or a suitable methylated precursor is used.

- The amino group at position 2 originates from the cyanoacetamide, which is converted during the reaction.

- The carboxamide group at position 3 is introduced via the cyanoacetamide moiety.

Data Table: Summary of Key Synthetic Steps

Research Findings and Optimization Notes

- Catalyst Choice: Use of barium aluminate as a heterogeneous catalyst can significantly improve yields and facilitate catalyst recovery, as demonstrated in analogous syntheses.

- Solvent Selection: Ethanol is preferred for its compatibility with the Gewald reaction and ease of product isolation.

- Green Chemistry: The use of recyclable catalysts and mild conditions aligns with green chemistry principles, as shown in recent literature for related benzothiophene derivatives.

- Purification: Recrystallization from ethanol or chromatographic techniques are standard for isolating the pure product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been explored for its potential therapeutic effects:

- Anticonvulsant Activity : Research indicates that compounds with similar structures have shown anticonvulsant properties. For instance, derivatives of thiazole and benzothiophene have been synthesized and tested for their efficacy against seizures in animal models . The structural similarities suggest that 2-amino derivatives might exhibit comparable pharmacological profiles.

Cancer Research

The compound's structure positions it as a candidate for anticancer drug development:

Neuropharmacology

The compound may also play a role in neuropharmacological applications:

- Potential as a Neuroprotective Agent : Given the structural attributes of similar compounds that exhibit neuroprotective effects, there is potential for this compound to be investigated for its ability to protect neuronal cells from damage .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative A | Anticonvulsant | 18.4 | |

| Benzothiophene Analogue B | Anticancer (U251) | 23.30 | |

| Cyclopentyl Thiazole C | Neuroprotective | TBD |

Case Study 1: Anticonvulsant Screening

In a study examining the anticonvulsant properties of thiazole derivatives, a series of compounds were synthesized and tested using the pentylenetetrazole (PTZ) model. One notable analogue exhibited significant anticonvulsant activity with an ED50 value lower than existing treatments . This suggests that structurally similar compounds like 2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could also yield promising results.

Case Study 2: Anticancer Efficacy

A recent investigation into thiazole-integrated pyridine derivatives showed enhanced anticancer efficacy against multiple cell lines including MCF-7 and HepG2. The study highlighted the importance of substituents on the aromatic rings for enhancing biological activity . This reinforces the need to explore the anticancer potential of benzothiophene derivatives.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Lipophilicity and Solubility

- Cyclopentyl vs.

- Aromatic vs. Aliphatic Substituents : The 4-bromophenyl derivative (C₁₆H₁₇BrN₂OS) exhibits higher lipophilicity (logP ~3.5) due to the bromine atom, whereas the cyclopentyl analog (logP ~2.8) balances lipophilicity and aqueous solubility .

Biological Activity

2-Amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanism of action based on diverse research findings.

- Molecular Formula : C₁₅H₂₂N₂OS

- Molecular Weight : 278.42 g/mol

- CAS Number : 590376-42-4

Synthesis

The synthesis of 2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step reactions starting from suitable precursors. The synthetic routes often include the formation of the benzothiophene core followed by functionalization at the amino and carboxamide positions.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized thiophene derivatives possess good to moderate antibacterial activity against various strains of bacteria, including both gram-positive and gram-negative species .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 4 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

Several studies have reported the anticancer effects of benzothiophene derivatives. For example, compounds similar to 2-amino-N-cyclopentyl-6-methyl have shown promising results in inhibiting tumor cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The antiproliferative activity was linked to the ability of these compounds to interfere with cellular processes such as tubulin polymerization and cell cycle progression .

The mechanism by which 2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its biological effects may involve several pathways:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity that may contribute to their protective effects against oxidative stress in cells .

- Interaction with Enzymatic Targets : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized thiophene derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that certain derivatives had an MIC comparable to traditional antibiotics like vancomycin .

- Anticancer Potential : In vitro assays demonstrated that a related compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. This suggests a strong potential for development as an anticancer agent .

Q & A

Advanced Research Question

- Molecular dynamics (MD) simulations : Assess binding stability with targets (e.g., bacterial gyrase) over 100-ns trajectories.

- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity using partial least squares (PLS) regression .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

How is the crystal structure utilized in pharmacological design?

Advanced Research Question

X-ray-derived torsional angles and packing motifs inform:

- Bioisosteric replacements : Fluorophenyl analogs (from crystallography data) mimic natural ligands while improving metabolic stability .

- Solubility prediction : Crystal lattice energy calculations (via Hirshfeld surface analysis ) guide salt or co-crystal formulations .

What in vitro and in vivo models are appropriate for preclinical evaluation?

Advanced Research Question

- In vitro : Use HEK293 cells transfected with target receptors (e.g., GPCRs) to assess selectivity.

- In vivo : Rodent models (e.g., murine sepsis) validate efficacy and pharmacokinetics. Monitor plasma levels via LC-MS/MS to calculate AUC and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.